
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as TPS or TPSA, and its molecular formula is C11H18N2O2S.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, histone deacetylase, and metalloproteinases. This makes it a promising candidate for the development of new drugs for the treatment of cancer, osteoporosis, and other diseases.
Wirkmechanismus
The mechanism of action of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide involves the inhibition of enzymes that play a critical role in various biological processes. For example, carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in the body. Inhibition of this enzyme by TPS can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert a range of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using TPS in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the study of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide. One area of research is the development of new drugs based on this compound for the treatment of cancer, osteoporosis, and other diseases. Another area of research is the study of its potential neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide can be achieved through a multistep process involving the reaction of piperidine with thioacetamide, followed by the addition of dimethylamine and sulfuric acid. The resulting compound is then purified through recrystallization.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(thian-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S2/c1-10-6-11(2)8-14(7-10)18(15,16)13-12-4-3-5-17-9-12/h10-13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWYMHJQQAEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)NC2CCCSC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

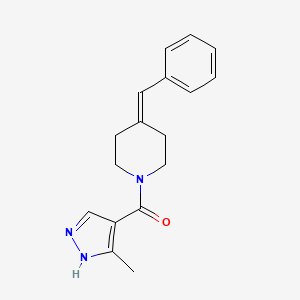

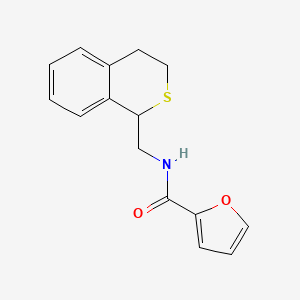
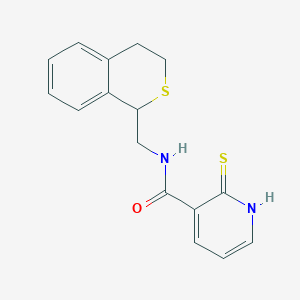



![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)
![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
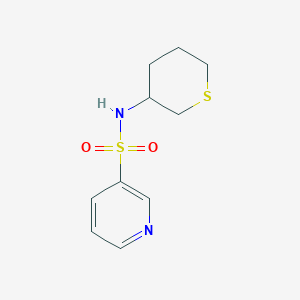
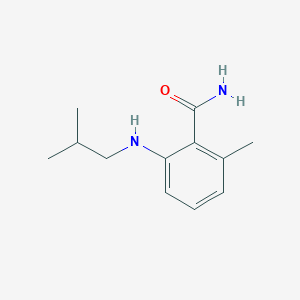

![N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B7584655.png)
